Cerium zirconium tetraoxide

Catalog No.
S1893821
CAS No.
53169-24-7
M.F
CeOZr+5
M. Wt
247.34 g/mol
Availability
In Stock
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Cerium zirconium tetraoxide

CAS Number

53169-24-7

Product Name

Cerium zirconium tetraoxide

IUPAC Name

cerium(3+);oxygen(2-);zirconium(4+)

Molecular Formula

CeOZr+5

Molecular Weight

247.34 g/mol

InChI

InChI=1S/Ce.O.Zr/q+3;-2;+4

InChI Key

WPQBNJRIWONKBL-UHFFFAOYSA-N

SMILES

[O-2].[Zr+4].[Ce+3]

Canonical SMILES

[O-2].[Zr+4].[Ce+3]

Cerium zirconium tetraoxide (CAS 53169-24-7), commonly referred to as a ceria-zirconia solid solution, is a specialized mixed-metal oxide engineered for advanced redox cycling and oxygen storage applications. By incorporating zirconium into the ceria fluorite lattice, the compound achieves a structural distortion that lowers the energy barrier for oxygen vacancy formation. For industrial procurement, this material is evaluated primarily on its quantitative oxygen storage capacity (OSC), thermal stability under hydrothermal aging, and low-temperature reducibility. It serves as a structural and active support in environments where pure rare-earth oxides rapidly degrade, making it a standard baseline for high-temperature catalytic converters, solid oxide fuel cells (SOFCs), and syngas reforming catalysts [1].

Substituting cerium zirconium tetraoxide with pure cerium oxide (CeO2) or a mechanical mixture of CeO2 and ZrO2 results in system failure during high-temperature operation. Pure CeO2 suffers from severe thermal sintering above 800 °C, leading to rapid grain growth, loss of surface area, and a proportional collapse in oxygen storage capacity. Furthermore, in physical mixtures, oxygen mobility is strictly limited to the material's surface. True solid-solution CeZrO4 prevents phase segregation at elevated temperatures and allows bulk oxygen atoms to participate in redox cycles. Procurement of the exact, atomically homogeneous tetraoxide is therefore mandatory to prevent premature catalyst deactivation and to ensure stability in extreme thermal and chemical environments [1].

Homogeneous Solid Solution vs. Physical Mixture: Bulk Oxygen Utilization

The atomic-level homogeneity of cerium zirconium tetraoxide dictates its oxygen storage capacity (OSC). In a direct comparison, a homogeneous Ce0.5Zr0.5O2 solid solution exhibited an OSC of 1500 µmol-O/m², whereas a physical mixture of pure CeO2 and ZrO2 of the exact same molar ratio achieved only 1.3 µmol-O/m² at 773 K. This massive discrepancy occurs because oxygen release in the physical mixture is restricted entirely to the surface, while the ordered CeZrO4 lattice allows almost all bulk oxygen atoms to participate in the redox process [1].

Evidence DimensionOxygen Storage Capacity (OSC) per unit surface area
Target Compound Data1500 µmol-O/m² (Homogeneous CeZrO4 solid solution)
Comparator Or Baseline1.3 µmol-O/m² (Physical mixture of CeO2 and ZrO2)
Quantified Difference>1000-fold increase in OSC
ConditionsMeasured at 773 K (500 °C)

Buyers must specify the fully alloyed solid solution rather than crude mixtures to unlock bulk oxygen mobility, which is the primary driver of catalytic efficiency in emission control.

Thermal Stability and Surface Area Retention Under Extreme Aging

Pure ceria is notorious for poor thermal stability, rapidly losing its specific surface area when exposed to high-temperature exhaust or reforming conditions. Quantitative aging tests demonstrate that ceria-zirconia solid solutions maintain a functional surface area of approximately 20 to 32 m²/g even after severe hydrothermal aging in air at 1000 °C for 10 hours. In stark contrast, conventional pure ceria subjected to the same 1000 °C aging process collapses to a surface area of less than 2 m²/g. The incorporation of the smaller Zr4+ ion compensates for the volume expansion during the Ce4+ to Ce3+ transition, effectively arresting grain growth [1].

Evidence DimensionSpecific Surface Area after thermal aging
Target Compound Data20–32 m²/g
Comparator Or Baseline< 2 m²/g (Pure CeO2)
Quantified Difference10 to 16-fold higher retained surface area
ConditionsHydrothermal aging in air at 1000 °C for 10 hours

Procurement of CeZrO4 is critical for applications requiring a 10-year operational lifespan under high-temperature cycling, as it prevents the catastrophic sintering that destroys pure ceria.

Enhanced Reducibility and Lowered Activation Temperature

The structural distortion introduced by substituting zirconium into the ceria lattice significantly lowers the thermodynamic barrier for reduction. Temperature-programmed reduction (TPR) profiles reveal that while pure CeO2 requires temperatures around 900 K to initiate significant bulk reduction, the CeZrO4 solid solution shifts this reduction threshold down to approximately 700 K. This 200 K reduction in activation temperature allows the material to release oxygen much earlier during the engine cold-start phase or low-temperature chemical processing, improving the light-off metrics of supported noble metals[1].

Evidence DimensionTemperature of bulk reduction onset
Target Compound Data~700 K
Comparator Or Baseline~900 K (Pure CeO2)
Quantified Difference200 K decrease in reduction temperature
ConditionsTemperature-programmed reduction (TPR) under reducing atmosphere

Lower reduction temperatures translate directly to faster catalytic light-off, allowing engineers to meet stringent cold-start emission regulations without increasing expensive platinum-group metal (PGM) loadings.

Automotive Three-Way Catalysts (TWCs)

Directly leveraging the >1000-fold increase in bulk oxygen mobility and the 200 K drop in reduction temperature (as detailed in Section 3), CeZrO4 is the mandatory support material for TWCs. It buffers local air-to-fuel ratios by rapidly storing and releasing oxygen, ensuring continuous conversion of CO, NOx, and hydrocarbons even during dynamic driving cycles [1].

Solid Oxide Fuel Cell (SOFC) Anodes

The material's ability to maintain a high surface area (>20 m²/g) after prolonged exposure to 1000 °C makes it a highly stable candidate for SOFC anodes. Its resistance to thermal sintering prevents the degradation of the triple phase boundary, ensuring consistent long-term electrochemical power generation[2].

Dry Reforming of Methane (DRM) to Syngas

In DRM processes, carbon deposition (coking) rapidly deactivates conventional catalysts. The high oxygen storage capacity and enhanced bulk oxygen mobility of the CeZrO4 solid solution provide a continuous supply of lattice oxygen to the catalyst surface, actively oxidizing carbon precursors and extending the operational lifespan of the reforming plant [3].

Other CAS

830355-25-4
53169-24-7

Dates

Last modified: 04-15-2024

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